

An In-depth Technical Guide to 3-Nitro-5-iodobenzotrifluoride

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Compound of Interest

Compound Name: 3-Nitro-5-iodobenzotrifluoride

Cat. No.: B1313531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Nitro-5-iodobenzotrifluoride** (CAS No: 41253-01-4), a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, commercial availability, safety and handling guidelines, and its applications in synthetic protocols, particularly in the construction of complex molecular architectures relevant to drug discovery.

Chemical and Physical Properties

3-Nitro-5-iodobenzotrifluoride is a trifluoromethylated, nitrated, and iodinated benzene derivative. The presence of these distinct functional groups imparts unique reactivity, making it a versatile reagent in various chemical transformations. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, while the iodo and nitro groups serve as reactive handles for further functionalization, such as cross-coupling reactions and reductions, respectively.

Table 1: Physical and Chemical Properties of **3-Nitro-5-iodobenzotrifluoride**

Property	Value	Source
CAS Number	41253-01-4	Multiple Sources
Molecular Formula	C ₇ H ₃ F ₃ INO ₂	Fluorochem[1], Echemi[2]
Molecular Weight	317.00 g/mol	Echemi[2]
Appearance	Off-white to slight yellow solid	Changzhou Ansciep Chemical Co.,Ltd.[3]
Purity	97%	Fluorochem[1]
Boiling Point	264.3 ± 35.0 °C at 760 mmHg	Echemi[2]
Density	2.0 ± 0.1 g/cm ³	Echemi[2]
Flash Point	113.7 ± 25.9 °C	Echemi[2]
Refractive Index	1.560	Echemi[2]
IUPAC Name	1-iodo-3-nitro-5-(trifluoromethyl)benzene	Fluorochem[1]
Synonyms	3-Iodo-5-nitrobenzotrifluoride	Echemi[2]

Commercial Suppliers

3-Nitro-5-iodobenzotrifluoride is available from various commercial chemical suppliers. The purity and available quantities may vary between suppliers.

Table 2: Commercial Suppliers of **3-Nitro-5-iodobenzotrifluoride**

Supplier	Purity	Available Quantities
Fluorochem	97%	50 mg, 250 mg
Sigma-Aldrich	Inquire	Inquire
TCI Chemicals	Inquire	Inquire
Shaanxi Dideu Medichem Co. Ltd.	99% (Industrial Grade)	25kg
GIHI CHEMICALS CO.,LIMITED	Inquire	Inquire
HANGZHOU LEAP CHEM CO., LTD.	Inquire	Inquire
JHECHEM CO LTD	Inquire	Inquire
Dayang Chem (Hangzhou) Co.,Ltd.	Inquire	Inquire

Synthesis of 3-Nitro-5-iodobenzotrifluoride

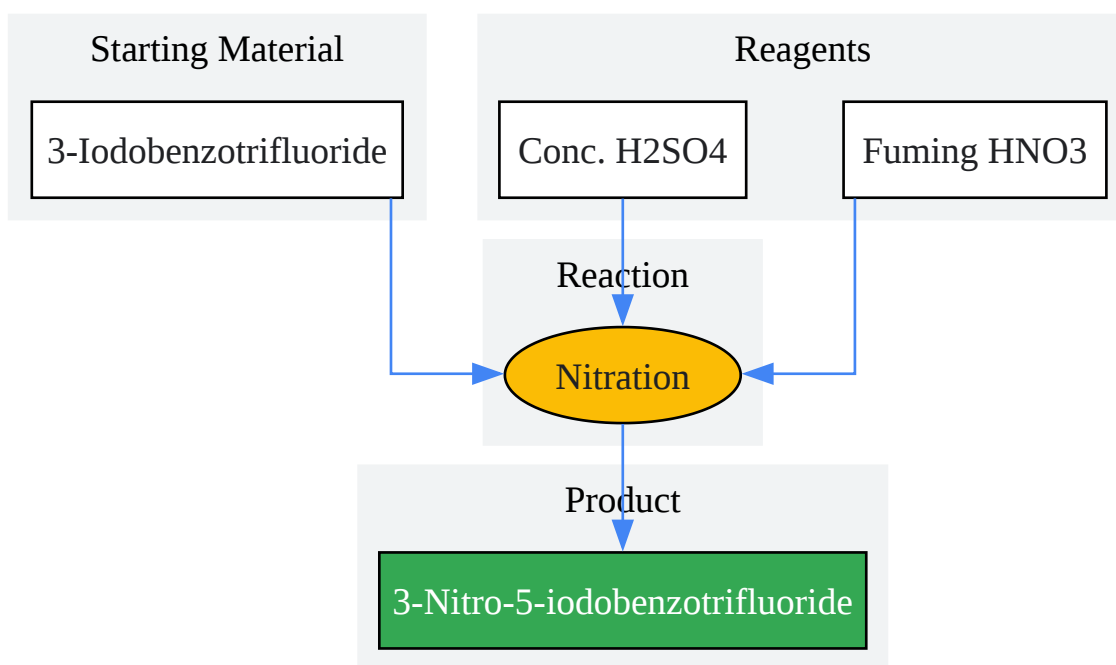
While a specific, detailed experimental protocol for the synthesis of **3-Nitro-5-iodobenzotrifluoride** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from related transformations. A common method for the introduction of a nitro group to an aromatic ring is electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. A potential precursor for this synthesis is 3-iodobenzotrifluoride.

Below is a generalized, hypothetical experimental protocol for the nitration of 3-iodobenzotrifluoride. Note: This protocol is illustrative and should be optimized and validated in a laboratory setting.

Experimental Protocol: Nitration of 3-Iodobenzotrifluoride

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-iodobenzotrifluoride (1.0 eq).

- **Cooling:** Cool the flask to 0 °C in an ice bath.
- **Addition of Sulfuric Acid:** Slowly add concentrated sulfuric acid (98%, 5.0 eq) to the flask while maintaining the temperature at 0 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
- **Nitration Reaction:** Add the nitrating mixture dropwise to the solution of 3-iodobenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- **Isolation:** Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **3-Nitro-5-iodobenzotrifluoride** as a solid.



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Caption: Synthetic pathway for **3-Nitro-5-iodobenzotrifluoride**.

Applications in Organic Synthesis

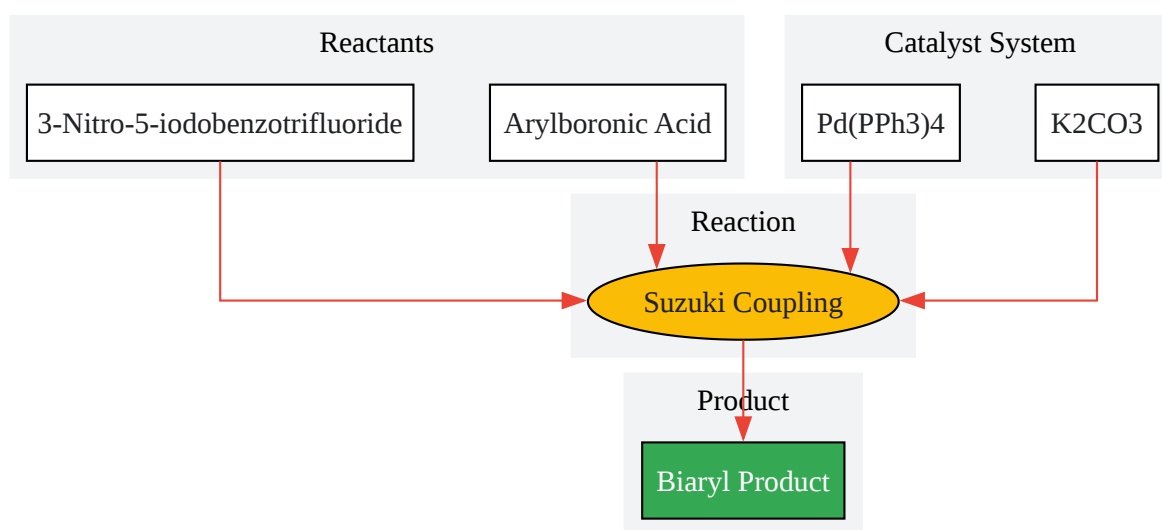
3-Nitro-5-iodobenzotrifluoride is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of biaryl, aryl-alkyne, and aryl-alkene moieties, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of **3-Nitro-5-iodobenzotrifluoride** with an arylboronic acid.

- **Reaction Setup:** To a dry Schlenk flask, add **3-Nitro-5-iodobenzotrifluoride** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.
- Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Extraction: Wash the organic layer with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.



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Caption: Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Data

Detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **3-Nitro-5-iodobenzotrifluoride** are not readily available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

- ^1H NMR: The spectrum is expected to show three aromatic protons in the region of δ 8.0-9.0 ppm. The protons will likely appear as multiplets due to meta-coupling.
- ^{13}C NMR: The spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the iodine atom will be significantly deshielded.
- IR Spectroscopy: The spectrum will show characteristic absorption bands for the nitro group (around 1530 and 1350 cm^{-1}), the C-F bonds of the trifluoromethyl group (in the region of 1350-1100 cm^{-1}), and C-I stretching.

Safety and Handling

3-Nitro-5-iodobenzotrifluoride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on safety data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional advice. All chemical reactions should be conducted by trained professionals in a suitably equipped laboratory.

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References

- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
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